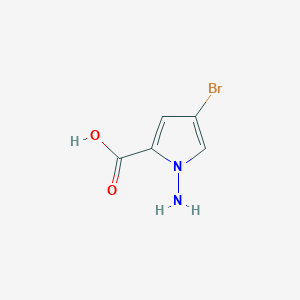![molecular formula C30H30BrNO5 B12631496 8-{3-Bromo-4-[2-(piperidin-1-yl)ethoxy]phenyl}-1,8-dihydro-2H-[1]benzopyrano[4,3-d][1]benzoxepine-5,11-diol CAS No. 946534-31-2](/img/structure/B12631496.png)
8-{3-Bromo-4-[2-(piperidin-1-yl)ethoxy]phenyl}-1,8-dihydro-2H-[1]benzopyrano[4,3-d][1]benzoxepine-5,11-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-{3-Bromo-4-[2-(piperidin-1-yl)ethoxy]phenyl}-1,8-dihydro-2H-1benzopyrano4,3-dbenzoxepine-5,11-diol is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a brominated phenyl group, a piperidine ring, and a benzopyrano-benzoxepine core, making it an interesting subject for chemical research and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-{3-Bromo-4-[2-(piperidin-1-yl)ethoxy]phenyl}-1,8-dihydro-2H-1benzopyrano4,3-dbenzoxepine-5,11-diol typically involves multi-step organic reactions. The process begins with the bromination of a phenyl precursor, followed by the introduction of the piperidine ring through nucleophilic substitution. The benzopyrano-benzoxepine core is then constructed via cyclization reactions under controlled conditions. Specific reagents and catalysts, such as palladium or copper complexes, are often employed to facilitate these transformations.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be utilized to scale up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
8-{3-Bromo-4-[2-(piperidin-1-yl)ethoxy]phenyl}-1,8-dihydro-2H-1benzopyrano4,3-dbenzoxepine-5,11-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The bromine atom can be reduced to a hydrogen atom, or the double bonds in the core structure can be hydrogenated.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst, and nucleophiles like sodium azide or thiourea. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or carboxylic acids, while substitution of the bromine atom can introduce various functional groups, leading to a diverse array of derivatives.
Applications De Recherche Scientifique
8-{3-Bromo-4-[2-(piperidin-1-yl)ethoxy]phenyl}-1,8-dihydro-2H-1benzopyrano4,3-d
Chemistry: As a building block for the synthesis of more complex molecules and as a subject for studying reaction mechanisms.
Biology: As a probe for investigating biological pathways and interactions due to its unique structure.
Medicine: Potential therapeutic applications, including as an anti-cancer or anti-inflammatory agent, given its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials or as a catalyst in chemical processes.
Mécanisme D'action
The mechanism by which 8-{3-Bromo-4-[2-(piperidin-1-yl)ethoxy]phenyl}-1,8-dihydro-2H-1benzopyrano4,3-dbenzoxepine-5,11-diol exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to fit into binding sites and modulate the activity of these targets, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 8-{3-Bromo-4-[2-(morpholin-4-yl)ethoxy]phenyl}-1,8-dihydro-2H-1benzopyrano4,3-dbenzoxepine-5,11-diol : Similar structure but with a morpholine ring instead of a piperidine ring.
- 8-{3-Bromo-4-[2-(pyrrolidin-1-yl)ethoxy]phenyl}-1,8-dihydro-2H-1benzopyrano4,3-dbenzoxepine-5,11-diol : Similar structure but with a pyrrolidine ring instead of a piperidine ring.
Uniqueness
The uniqueness of 8-{3-Bromo-4-[2-(piperidin-1-yl)ethoxy]phenyl}-1,8-dihydro-2H-1benzopyrano4,3-dbenzoxepine-5,11-diol lies in its specific combination of functional groups and core structure, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
946534-31-2 |
|---|---|
Formule moléculaire |
C30H30BrNO5 |
Poids moléculaire |
564.5 g/mol |
Nom IUPAC |
19-[3-bromo-4-(2-piperidin-1-ylethoxy)phenyl]-8,18-dioxatetracyclo[9.8.0.02,7.012,17]nonadeca-1(11),2(7),3,5,12(17),13,15-heptaene-5,15-diol |
InChI |
InChI=1S/C30H30BrNO5/c31-25-16-19(4-9-26(25)36-15-13-32-11-2-1-3-12-32)30-29-23(22-7-5-21(34)18-28(22)37-30)10-14-35-27-17-20(33)6-8-24(27)29/h4-9,16-18,30,33-34H,1-3,10-15H2 |
Clé InChI |
JFYXRAVZLXWQMY-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)CCOC2=C(C=C(C=C2)C3C4=C(CCOC5=C4C=CC(=C5)O)C6=C(O3)C=C(C=C6)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2,2-Diphenylcyclopentylidene)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B12631417.png)

![5-Oxo-5H-pyrrolo[2,1-a]isoindole-9-carbaldehyde](/img/structure/B12631437.png)
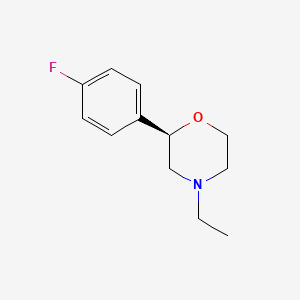
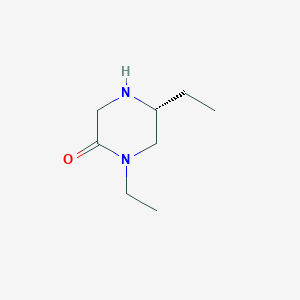


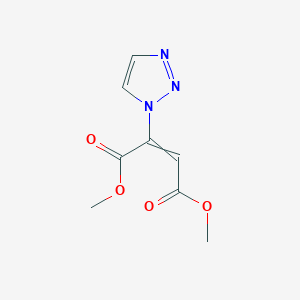
![N-[4-(1,3-Benzothiazol-2-yl)-3-methoxyphenyl]pyridin-4-amine](/img/structure/B12631475.png)
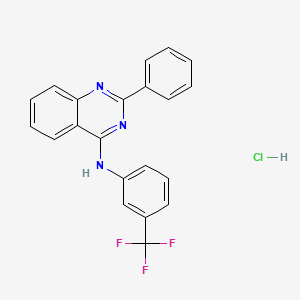


![(3aS,6aS)-5-(1,3-benzodioxol-5-yl)-3-(4-nitrophenyl)-1-phenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B12631495.png)
